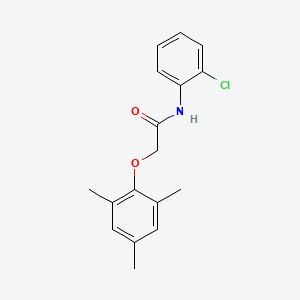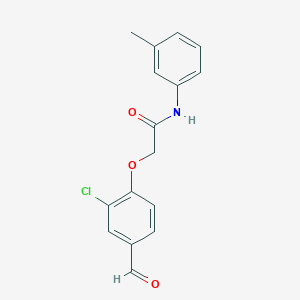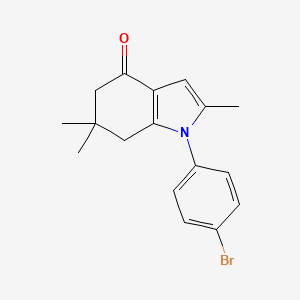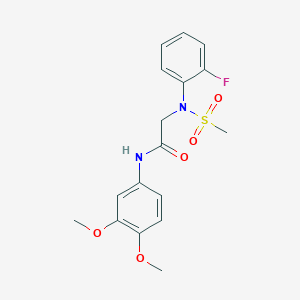
N-(2-chlorophenyl)-2-(mesityloxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chlorophenyl)-2-(mesityloxy)acetamide is a chemical compound that is commonly referred to as mesocarb. It is a psychostimulant drug that belongs to the class of phenylacetamides. Mesocarb was first synthesized in the 1960s by a group of Russian scientists. It has been used in scientific research to study the effects of psychostimulant drugs on the brain and behavior.
Wirkmechanismus
The exact mechanism of action of mesocarb is not well understood. It is thought to act as a dopamine reuptake inhibitor and may also affect other neurotransmitters such as norepinephrine and serotonin. Mesocarb has also been shown to increase the release of dopamine and other neurotransmitters in the brain.
Biochemical and Physiological Effects:
Mesocarb has been shown to increase locomotor activity in rodents and to enhance cognitive performance in humans. It has also been shown to increase the release of dopamine and other neurotransmitters in the brain. Mesocarb has been shown to have a low potential for abuse and dependence.
Vorteile Und Einschränkungen Für Laborexperimente
Mesocarb has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable under normal lab conditions. It has a low potential for abuse and dependence, which makes it a safer alternative to other psychostimulant drugs such as amphetamines and cocaine. However, mesocarb has some limitations. It has a short half-life, which makes it difficult to study its long-term effects. It also has a narrow therapeutic window, which means that small changes in dosage can have significant effects on its pharmacological activity.
Zukünftige Richtungen
There are several possible future directions for research on mesocarb. One area of interest is the development of new derivatives of mesocarb that have improved pharmacological properties. Another area of interest is the study of the long-term effects of mesocarb on the brain and behavior. Finally, the use of mesocarb in the treatment of psychiatric disorders such as attention deficit hyperactivity disorder (ADHD) and depression is an area of active research.
Synthesemethoden
The synthesis of mesocarb involves the reaction of 2-chloroacetamide with mesityl oxide in the presence of a base such as potassium carbonate. The resulting product is then purified by recrystallization. The yield of the synthesis is typically around 60%.
Wissenschaftliche Forschungsanwendungen
Mesocarb has been used in scientific research to study the effects of psychostimulant drugs on the brain and behavior. It has been shown to increase locomotor activity in rodents and to enhance cognitive performance in humans. Mesocarb has also been used to study the mechanisms of action of other psychostimulant drugs such as amphetamines and cocaine.
Eigenschaften
IUPAC Name |
N-(2-chlorophenyl)-2-(2,4,6-trimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO2/c1-11-8-12(2)17(13(3)9-11)21-10-16(20)19-15-7-5-4-6-14(15)18/h4-9H,10H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYZYMWSSTOMSFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OCC(=O)NC2=CC=CC=C2Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-fluorophenyl)-4-({[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)piperazine](/img/structure/B5885081.png)
![N-[2-(1H-indol-3-yl)ethyl]-4-methoxy-3-nitrobenzamide](/img/structure/B5885082.png)


![N-(3-oxo-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}propyl)benzamide](/img/structure/B5885107.png)



![N-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methylphenyl)urea](/img/structure/B5885129.png)
![1-{[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}piperidine](/img/structure/B5885135.png)
![1-[(cyclopentylamino)carbonothioyl]-4-piperidinecarboxamide](/img/structure/B5885140.png)


![4-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropoxy]benzaldehyde oxime](/img/structure/B5885178.png)